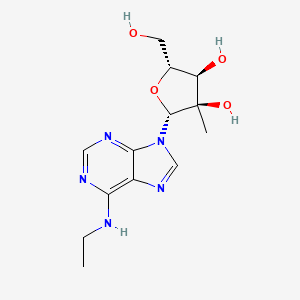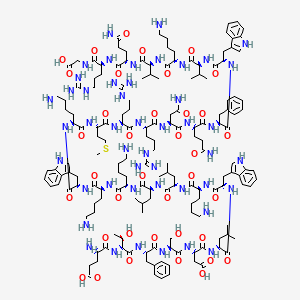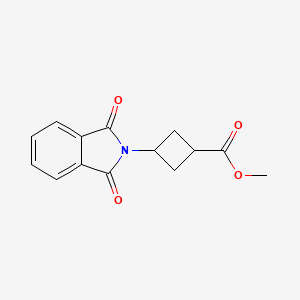![molecular formula C10H11N3O2 B13905211 Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrazine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. The reaction is typically carried out at elevated pressure using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction conditions involve a temperature of 120°C and a pressure of 40 atm for 12 hours .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more accessible catalysts and scaling up the reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
科学的研究の応用
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or modulate signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be compared with other similar compounds, such as:
Methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds have an imidazo ring fused to the pyrazine ring, offering different biological activities
This compound stands out due to its unique combination of structural features and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-8-6-7(2)12-13(8)5-4-11-9/h4-6H,3H2,1-2H3 |
InChIキー |
FOVOZQCPHUTJQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CN2C1=CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
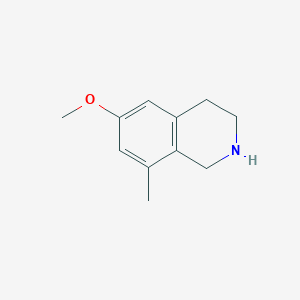
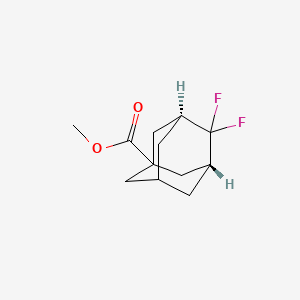
![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
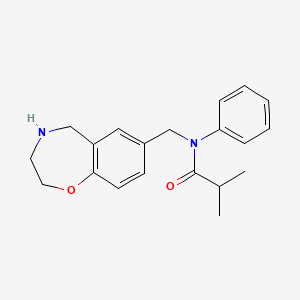
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
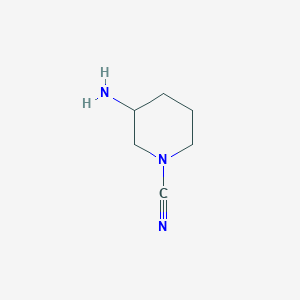
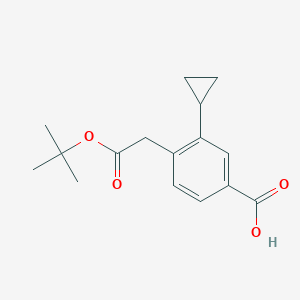
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
